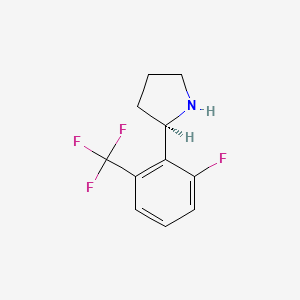
(R)-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a fluoro and trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluoro and Trifluoromethyl Groups: These groups can be introduced using reagents such as Selectfluor for fluorination and trifluoromethylation agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents to remove oxygen or add hydrogen.
Substitution: Replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction could produce amines or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of fluorine and trifluoromethyl groups on biological activity. These groups can influence the binding affinity and selectivity of molecules for their biological targets.
Medicine
In medicinal chemistry, ®-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is investigated for its potential as a pharmaceutical intermediate. The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of ®-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Fluorophenyl)pyrrolidine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
®-2-(2-Trifluoromethylphenyl)pyrrolidine: Lacks the fluoro group, which can also lead to variations in its behavior and applications.
Uniqueness
®-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is unique due to the simultaneous presence of both fluoro and trifluoromethyl groups on the phenyl ring. This combination can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11F4N |
|---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
(2R)-2-[2-fluoro-6-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H11F4N/c12-8-4-1-3-7(11(13,14)15)10(8)9-5-2-6-16-9/h1,3-4,9,16H,2,5-6H2/t9-/m1/s1 |
InChI Key |
KUICIQGEVKEBPK-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC=C2F)C(F)(F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=C2F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















